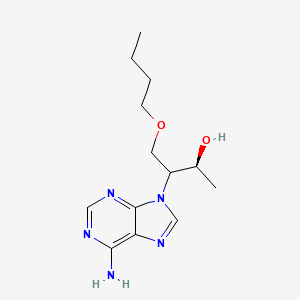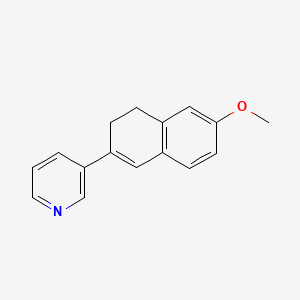
3-(6-Methoxynaphthalen-2-yl)-5-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Methoxynaphthalen-2-yl)-5-phenylpyridine is an organic compound that features a naphthalene ring substituted with a methoxy group at the 6-position and a phenylpyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxynaphthalen-2-yl)-5-phenylpyridine typically involves the coupling of 6-methoxynaphthalene with a suitable pyridine derivative. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of 6-methoxynaphthalene with a halogenated pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(6-Methoxynaphthalen-2-yl)-5-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-hydroxy-2-naphthyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
3-(6-Methoxynaphthalen-2-yl)-5-phenylpyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential applications in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
作用機序
The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)-5-phenylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and phenylpyridine groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity .
類似化合物との比較
Similar Compounds
3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone: Similar structure but with a cyclohexanone moiety instead of a pyridine ring.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a propanamide group and is used in different applications.
Uniqueness
3-(6-Methoxynaphthalen-2-yl)-5-phenylpyridine is unique due to the combination of its naphthalene and phenylpyridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C22H17NO |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
3-(6-methoxynaphthalen-2-yl)-5-phenylpyridine |
InChI |
InChI=1S/C22H17NO/c1-24-22-10-9-17-11-18(7-8-19(17)13-22)21-12-20(14-23-15-21)16-5-3-2-4-6-16/h2-15H,1H3 |
InChIキー |
SQTORKYTOSOTPB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CN=CC(=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



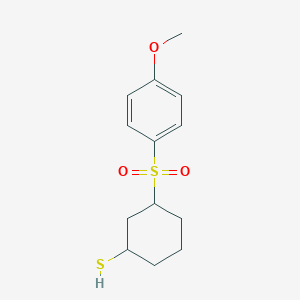
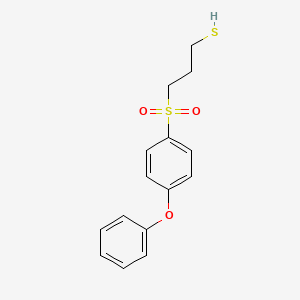
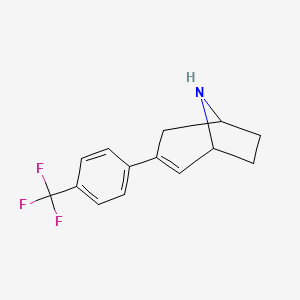
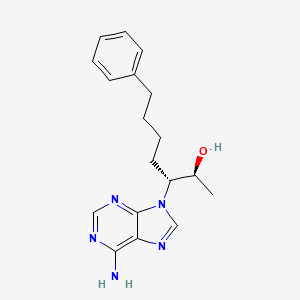

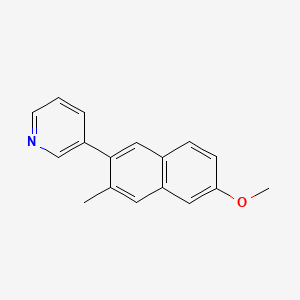


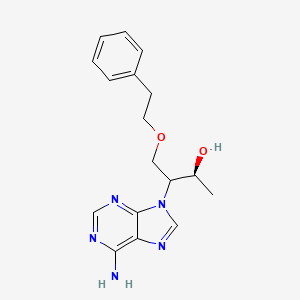

![3-(hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole](/img/structure/B10842531.png)
